Cas no 61982-91-0 (1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy-)
1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy-
- 1-hydroxy-5-methoxy-1,2,3,4-tetrahydronaphthalene
- 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- 1,2,3,4-tetrahydro-5-methoxy-1-naphthalenol
- 1,2,3,4-tetrahydro-5-methoxynaphthalen-1-ol
- 5-methoxy-1,2,3,4-tetrahydro-1-naphthalenol
- 5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL
- 5-methoxy-1,2,3,4-tetrahydro-naphthalen-1-ol
- AC1NAX90
- AG-G-26876
- AGN-PC-00BJEC
- SureCN2818908
- 5-Methoxytetralin-1-ol
- KEHUANDJKBFXBA-UHFFFAOYSA-N
- MFCD00155180
- N14447
- 61982-91-0
- SCHEMBL2818908
- DTXSID80403252
- CS-0303257
- EN300-718018
- AKOS009236702
- DB-350020
-
- Inchi: 1S/C11H14O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10,12H,2,5-6H2,1H3
- InChI Key: KEHUANDJKBFXBA-UHFFFAOYSA-N
- SMILES: OC1C2C=CC=C(C=2CCC1)OC
Computed Properties
- Exact Mass: 178.09942
- Monoisotopic Mass: 178.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5A^2
- XLogP3: 1.8
Experimental Properties
- Density: 1.133
- Boiling Point: 324.4°C at 760 mmHg
- Flash Point: 149.4°C
- Refractive Index: 1.566
- PSA: 29.46
- LogP: 2.06490
1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-718018-0.05g |
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61982-91-0 | 95% | 0.05g |
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| Enamine | EN300-718018-0.1g |
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| Enamine | EN300-718018-0.25g |
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61982-91-0 | 95% | 0.25g |
$474.0 | 2023-05-26 | |
| Enamine | EN300-718018-0.5g |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
61982-91-0 | 95% | 0.5g |
$746.0 | 2023-05-26 | |
| Enamine | EN300-718018-1.0g |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
61982-91-0 | 95% | 1g |
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| Enamine | EN300-718018-2.5g |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
61982-91-0 | 95% | 2.5g |
$1874.0 | 2023-05-26 | |
| Enamine | EN300-718018-5.0g |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
61982-91-0 | 95% | 5g |
$2774.0 | 2023-05-26 | |
| Enamine | EN300-718018-10.0g |
5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
61982-91-0 | 95% | 10g |
$4114.0 | 2023-05-26 | |
| 1PlusChem | 1P00F5RI-100mg |
5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL |
61982-91-0 | 95% | 100mg |
$240.00 | 2025-02-27 | |
| 1PlusChem | 1P00F5RI-250mg |
5-METHOXY-1,2,3,4-TETRAHYDRO-1-NAPHTHOL |
61982-91-0 | 95% | 250mg |
$477.00 | 2025-02-27 |
1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- Suppliers
1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Additional information on 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy-
Professional Introduction to 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- (CAS No. 61982-91-0)
1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 61982-91-0, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a naphthalene core with hydroxyl and methoxy substituents makes it a versatile intermediate for synthesizing various bioactive molecules.
The structural framework of 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- incorporates a tetrahydronaphthalene ring system, which contributes to its distinct chemical behavior. This modification enhances the compound's solubility and metabolic stability, making it an attractive candidate for further exploration in pharmacological research. The methoxy group at the 5-position introduces additional reactivity, enabling diverse chemical transformations that can be exploited in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of naphthalene derivatives. Studies have demonstrated that compounds with similar structural motifs exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The hydroxyl group in 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- serves as a key functional site for interactions with biological targets, facilitating the development of targeted therapies.
One of the most compelling aspects of 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- is its potential as a scaffold for drug design. Researchers have leveraged its structural features to develop molecules with enhanced efficacy and reduced side effects. For instance, modifications to the naphthalene core have led to the discovery of new compounds with improved binding affinity to specific enzymes and receptors. This underscores the importance of this compound in the quest for innovative pharmaceutical solutions.
The synthesis of 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Advanced methodologies have been employed to achieve high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations. These synthetic advancements have not only facilitated laboratory research but also paved the way for large-scale production if needed.
The biological activity of 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- has been investigated in several preclinical studies. Initial findings suggest that it may possess promising therapeutic potential in treating various diseases. For example, its ability to modulate inflammatory pathways has been explored in models of chronic inflammation. Additionally, its interactions with specific enzymes have been studied for their potential role in cancer prevention and treatment.
The development of new drugs is a complex process that requires extensive testing to ensure safety and efficacy. 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy-, with its unique properties and potential applications، is being evaluated through rigorous computational modeling and experimental validation. These efforts aim to uncover its full pharmacological profile and identify optimal conditions for therapeutic use.
The role of computational chemistry in drug discovery cannot be overstated. By leveraging advanced algorithms and molecular dynamics simulations، researchers can predict the behavior of compounds like 1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- before conducting costly wet-lab experiments. This approach not only accelerates the drug development process but also reduces resource consumption، making it an environmentally sustainable practice.
In conclusion,1-Naphthalenol,1,2,3,4-tetrahydro-5-methoxy- (CAS No. 61982-91-0) represents a significant advancement in pharmaceutical chemistry。 Its unique structure، functional properties، and potential applications make it a valuable compound for further research and development。 As our understanding of its pharmacological effects continues to grow, so too will its role in shaping the future of medicine.
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